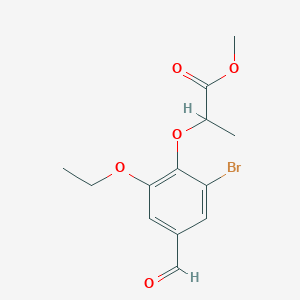

Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate

Description

Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate is a brominated aromatic ester featuring a formyl group and ethoxy substituent. Its molecular framework combines electrophilic (formyl, bromo) and sterically influencing (ethoxy) groups, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The compound’s structure is characterized by:

- Bromine at the 2-position, enhancing reactivity in cross-coupling reactions.

- Ethoxy group at the 6-position, contributing to solubility and steric effects.

- Formyl group at the 4-position, enabling nucleophilic additions or condensations.

- Methyl ester, influencing hydrolysis kinetics and bioavailability.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO5/c1-4-18-11-6-9(7-15)5-10(14)12(11)19-8(2)13(16)17-3/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESJREQXWPBFRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OC(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate typically involves the reaction of 2-bromo-6-ethoxy-4-formylphenol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Methyl 2-(2-bromo-6-ethoxy-4-carboxyphenoxy)propanoate.

Reduction: Methyl 2-(2-bromo-6-ethoxy-4-hydroxyphenoxy)propanoate.

Substitution: Methyl 2-(2-substituted-6-ethoxy-4-formylphenoxy)propanoate.

Scientific Research Applications

Chemical Synthesis Applications

Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate serves as an important intermediate in the synthesis of complex organic molecules. Its bifunctional nature allows for diverse chemical modifications:

- Building Block for Pharmaceuticals : The compound's structure facilitates the development of pharmaceutical agents by enabling the introduction of various functional groups through nucleophilic substitution reactions. This property is crucial for creating new drug candidates with enhanced biological activity.

- Polymer Chemistry : This compound is utilized in polymer synthesis, particularly in the production of specialty polymers that require specific functional properties. The aldehyde group can participate in polymerization reactions, leading to the formation of cross-linked networks essential for materials with unique mechanical properties.

Medicinal Chemistry

In the realm of medicinal chemistry, methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate has been explored for its potential therapeutic applications:

- Immunomodulatory Compounds : Research indicates that derivatives of this compound may possess immunomodulatory effects, making them candidates for treating various diseases, including cancer and viral infections. The ability to modify its structure allows for the fine-tuning of biological activity, enhancing its effectiveness as a therapeutic agent .

- Anticancer Research : Studies have shown that compounds related to methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate can inhibit cancer cell proliferation. The bromine atom's presence can influence the compound's interaction with biological targets, potentially leading to new anticancer therapies .

Materials Science

The compound's unique chemical properties also lend themselves to applications in materials science:

- Functional Materials : Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate can be incorporated into functional materials such as coatings and adhesives. Its reactivity allows it to form stable bonds with various substrates, enhancing material durability and performance.

- Nanomaterials : The compound is being investigated for use in the synthesis of nanomaterials, where its ability to act as a precursor can lead to innovative applications in electronics and nanotechnology. The controlled modification of its structure can yield materials with desirable electronic properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the functional groups present and the nature of the target enzyme. The pathways involved include binding to the active site of enzymes and altering their activity, which can lead to changes in metabolic processes.

Comparison with Similar Compounds

Ethyl 2-(2-Bromo-4-Formyl-6-Methoxyphenoxy)Propanoate

Structural Differences :

- Ester group : Ethyl (C2H5) vs. methyl (CH3) in the parent compound.

- Substituent at 6-position : Methoxy (OCH3) vs. ethoxy (OC2H5).

Key Comparisons :

| Property | Methyl 2-(2-Bromo-6-Ethoxy-4-Formylphenoxy)Propanoate | Ethyl 2-(2-Bromo-6-Methoxy-4-Formylphenoxy)Propanoate |

|---|---|---|

| Molecular Formula | C13H15BrO5 | C13H15BrO5 |

| Molar Mass (g/mol) | 331.16 (calculated) | 331.16 (identical formula) |

| Substituent Effects | Ethoxy increases steric bulk and lipophilicity. | Methoxy reduces steric hindrance, enhancing solubility in polar solvents. |

| Ester Hydrolysis | Methyl esters hydrolyze faster than ethyl esters under basic conditions due to lower steric hindrance. | Ethyl ester may exhibit slower hydrolysis, favoring prolonged stability in storage. |

Methyl 2-(2-Chloro-4-Formyl-6-Methoxyphenoxy)Propanoate

Structural Differences :

- Halogen : Chlorine (Cl) replaces bromine (Br).

- Substituent at 6-position : Methoxy (OCH3) vs. ethoxy (OC2H5).

Key Comparisons :

| Property | Methyl 2-(2-Bromo-6-Ethoxy-4-Formylphenoxy)Propanoate | Methyl 2-(2-Chloro-6-Methoxy-4-Formylphenoxy)Propanoate |

|---|---|---|

| Molecular Formula | C13H15BrO5 | C12H13ClO5 |

| Molar Mass (g/mol) | 331.16 | 296.68 |

| Halogen Effects | Bromine’s higher atomic weight and polarizability enhance reactivity in Suzuki-Miyaura couplings. | Chlorine offers lower reactivity in cross-coupling but reduced toxicity. |

| Electronic Effects | Ethoxy is electron-donating, deactivating the ring slightly. | Methoxy further deactivates the ring, reducing electrophilicity at the formyl group. |

Analytical and Crystallographic Considerations

- NMR Characterization: As demonstrated in , derivatives like 2-(2-(4-fluorophenyl)hydrazono)propanoate (δ 1.91 ppm for methyl hydrogens) highlight the utility of <sup>1</sup>H-NMR for quantifying byproducts and intermediates in related syntheses. Internal standards (e.g., ethyl viologen) ensure accuracy in integration .

- Crystallography: Programs like SHELXL () and ORTEP () are critical for resolving crystal structures.

Biological Activity

Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The synthesis of Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate typically involves the reaction between 2-bromo-6-ethoxy-4-formylphenol and methyl 2-bromopropanoate. The reaction is conducted in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide at elevated temperatures.

Key Chemical Properties:

- CAS Number: 708292-18-6

- Molecular Formula: C14H16BrO4

- Molecular Weight: 332.19 g/mol

- Purity: >95% (as per supplier specifications) .

Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate exhibits biological activity primarily through its interaction with various enzymes. It can act as an inhibitor or activator depending on the specific functional groups present. The compound's mechanism often involves binding to the active sites of enzymes, leading to alterations in metabolic processes.

In Vitro Studies

Several studies have investigated the compound's effects on cellular processes:

- Enzyme Inhibition: Research indicates that Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions like cancer and inflammation.

- Cell Viability Assays: In vitro assays have shown that the compound can affect cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate against human breast cancer cells (MCF-7). The compound demonstrated significant cytotoxic effects, with an IC50 value indicating effective inhibition of cell proliferation. The mechanism was attributed to apoptosis induction through the activation of caspase pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate | MCF-7 | 15 | Apoptosis via caspase activation |

Case Study 2: Enzyme Interaction

In another study, the compound was tested for its ability to inhibit 15-prostaglandin dehydrogenase (15-PGDH), an enzyme involved in prostaglandin metabolism. Results showed that it significantly increased PGE2 levels, which are crucial for tissue regeneration and healing processes .

Comparative Analysis with Similar Compounds

The biological activity of Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate can be compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 2-(2-bromo-6-hydroxyphenoxy)propanoate | Structure | Moderate anticancer activity |

| Methyl 2-(2-bromo-6-carboxyphenoxy)propanoate | Structure | High enzyme inhibition |

Q & A

Basic: What synthetic strategies are employed for preparing Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate, and how is its structural integrity validated?

Answer:

The compound can be synthesized via nucleophilic aromatic substitution or esterification reactions . For example, the bromo and ethoxy groups may originate from halogenation/alkoxylation of a phenolic precursor, followed by formylation and esterification. A nucleophilic substitution step using methyl 2-hydroxypropanoate under basic conditions (e.g., K₂CO₃ in DMF) could introduce the propanoate moiety.

Characterization involves:

- ¹H/¹³C NMR to confirm substituent positions and ester formation (e.g., formyl proton at δ ~10 ppm, ethoxy methyl at δ ~1.3 ppm) .

- FT-IR for functional groups (C=O stretch at ~1700 cm⁻¹ for ester and formyl groups) .

- HRMS (ESI) to verify molecular weight and fragmentation patterns .

Basic: How can the bromo and formyl substituents in this compound be leveraged for further derivatization?

Answer:

- Bromo group : Suitable for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids to introduce aryl groups) .

- Formyl group : Reacts via condensation (e.g., with amines to form Schiff bases) or reduction (e.g., NaBH₄ to a hydroxymethyl group).

Methodological Note : Optimize reaction conditions (e.g., Pd catalysts for coupling, anhydrous conditions for reductions) to avoid side reactions from the ester or ethoxy groups.

Advanced: What crystallographic challenges arise during structural refinement of this compound, and how can SHELX software mitigate them?

Answer:

Challenges include disordered ethoxy/propanoate groups and twinning due to flexible substituents. SHELXL (part of the SHELX suite) addresses these via:

- Twin refinement (TWIN/BASF commands) to model twinned crystals .

- Constraints/restraints for disordered regions (e.g., AFIX to fix bond lengths/angles) .

- ORTEP-3 visualization clarifies thermal ellipsoids and intermolecular interactions post-refinement .

Advanced: How do hydrogen-bonding networks influence the supramolecular assembly of this compound?

Answer:

The formyl and ethoxy oxygen atoms act as hydrogen-bond acceptors, while phenolic protons (if present) serve as donors. Graph set analysis (e.g., Etter’s rules) can classify motifs like R₂²(8) rings or C(4) chains . For example:

- Formyl C=O may form C–H⋯O interactions with adjacent aromatic protons.

- Ethoxy groups participate in weak C–H⋯O bonds, stabilizing layered packing.

Methodological: How can conflicting spectroscopic or crystallographic data be resolved during analysis?

Answer:

- Crystallographic conflicts : Use SHELXL’s weighting schemes (e.g., WGHT) to balance observed vs. calculated data. Validate with R-factor convergence .

- Spectroscopic ambiguity : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental IR/Raman with computational (DFT) spectra for functional group verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.